molecular formula C20H23N5O4 B2777543 6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878728-60-0

6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2777543
CAS RN: 878728-60-0
M. Wt: 397.435
InChI Key: MPLXHRAVBACRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Imidazole derivatives are extensively studied for their unique structural properties and synthesis methodologies. For instance, imidazole-containing bisphenol and its salts with various acids have been structurally characterized, demonstrating the crystal packing in solid-state structures facilitated by electrostatic and weak interactions (Nath & Baruah, 2012). Such studies highlight the versatility of imidazole derivatives in forming complex structures, which could be relevant to understanding and utilizing the compound .

Catalytic and Reactive Properties

Research on imidazole derivatives often focuses on their reactivity and potential as catalysts. A study on newly synthesized imidazole derivatives explored their spectroscopic characterization and reactive properties, indicating their potential in various chemical reactions due to specific spectroscopic and reactive properties based on experimental and computational approaches (Hossain et al., 2018).

Biological and Pharmacological Applications

Imidazole derivatives have been investigated for their biological and pharmacological activities. For example, certain imidazole compounds have shown antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Liu et al., 2018). This aspect of research indicates the potential for 6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione to be explored for similar biological applications.

Molecular Docking and Computational Studies

Imidazole derivatives are also subjects of computational studies and molecular docking to understand their interaction with proteins and potential as inhibitors. Spectroscopic analysis combined with molecular docking of imidazole derivatives has revealed insights into their reactive properties and potential biological interactions (Thomas et al., 2018).

properties

IUPAC Name

6-(2-ethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-5-29-15-9-7-6-8-14(15)25-13(2)12-24-16-17(21-19(24)25)22(3)20(27)23(18(16)26)10-11-28-4/h6-9,12H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLXHRAVBACRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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